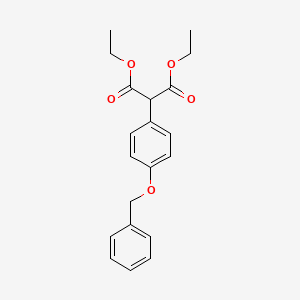

Diethyl 2-(4-(benzyloxy)phenyl)malonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

diethyl 2-(4-phenylmethoxyphenyl)propanedioate |

InChI |

InChI=1S/C20H22O5/c1-3-23-19(21)18(20(22)24-4-2)16-10-12-17(13-11-16)25-14-15-8-6-5-7-9-15/h5-13,18H,3-4,14H2,1-2H3 |

InChI Key |

BQTVVZWIHIDSJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of Diethyl 2 4 Benzyloxy Phenyl Malonate

Optimized Esterification and Malonation Protocols

The formation of the core structure of Diethyl 2-(4-(benzyloxy)phenyl)malonate relies on established yet optimized reactions that create the ester and malonate functionalities. Key strategies include condensation reactions and direct alkylation pathways.

Knoevenagel Condensation Approaches with p-(Benzyloxy)benzaldehyde Derivatives

The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an active methylene (B1212753) compound, such as diethyl malonate, with an aldehyde or ketone, catalyzed by a weak base. thermofisher.com In the context of synthesizing the target molecule, this approach begins with p-(benzyloxy)benzaldehyde.

The reaction proceeds via a nucleophilic addition of the enolate of diethyl malonate to the carbonyl group of p-(benzyloxy)benzaldehyde, followed by a dehydration step to yield an α,β-unsaturated product, Diethyl 2-[4-(benzyloxy)benzylidene]malonate. wikipedia.orgthermofisher.com This intermediate must then undergo a subsequent reduction of the double bond to yield the final saturated product, this compound.

Weakly basic amines like piperidine (B6355638) are commonly used as catalysts. organicreactions.orgnih.gov The reaction is typically carried out in a solvent such as ethanol (B145695) or acetonitrile. nih.gov To drive the reaction to completion, the water formed as a by-product can be removed, often through azeotropic distillation. thermofisher.com

Table 1: Catalysts and Conditions for Knoevenagel Condensation This table is illustrative, based on typical conditions for Knoevenagel reactions.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| p-(Benzyloxy)benzaldehyde | Diethyl malonate | Piperidine | Acetonitrile | Reflux | Diethyl 2-[4-(benzyloxy)benzylidene]malonate |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Room Temp. | Corresponding enone |

| Various Aldehydes | Diethyl malonate | Immobilized Gelatine | DMSO | Room Temp. | Corresponding condensation product amazonaws.com |

Alkylation Strategies on Activated Malonate Precursors

An alternative and more direct route is the alkylation of a diethyl malonate precursor, a cornerstone of the malonic ester synthesis. libretexts.org This method involves two primary steps: the formation of a resonance-stabilized enolate from diethyl malonate, followed by its alkylation with a suitable electrophile. libretexts.org

First, diethyl malonate is treated with a strong base to abstract an acidic α-hydrogen. Sodium ethoxide (NaOEt) in ethanol is a commonly used base to prevent transesterification. libretexts.org This generates a nucleophilic enolate. Subsequently, the enolate is reacted with an electrophilic benzyl (B1604629) derivative, such as 4-(benzyloxy)benzyl bromide, in an SN2 reaction. This step forms the crucial carbon-carbon bond, directly yielding this compound. prepchem.com The efficiency of this SN2 reaction is highest with primary halides. libretexts.org

Table 2: Reagents for Alkylation of Diethyl Malonate This table outlines the typical reagents used in the malonic ester synthesis.

| Step | Reagent | Purpose |

|---|---|---|

| Enolate Formation | Sodium ethoxide (NaOEt) or Sodium hydride (NaH) prepchem.com | Deprotonation of diethyl malonate |

| Alkylation | 4-(Benzyloxy)benzyl bromide | Electrophile for C-C bond formation via SN2 reaction |

| Solvent | Dimethylformamide (DMF) / Benzene prepchem.com or Ethanol libretexts.org | Reaction medium |

Chemo- and Regioselective Synthesis of the Phenyl-Malonate Core

Achieving high selectivity is paramount in complex organic synthesis. For the phenyl-malonate core, transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution variants offer powerful tools for precise bond formation.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Palladium-catalyzed α-arylation has emerged as a robust method for directly forming a bond between an aromatic ring and the α-carbon of a malonate ester. thieme-connect.comacs.org This approach directly couples diethyl malonate with an appropriately substituted aryl halide, such as 1-(benzyloxy)-4-bromobenzene.

These reactions typically employ a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), in combination with a sterically hindered phosphine ligand, like P(t-Bu)₃. nih.govchemicalbook.com A base, commonly sodium hydride (NaH) or cesium carbonate, is required to generate the malonate enolate in situ. chemicalbook.comwikipedia.org The choice of ligand is crucial for the reaction's success, as it influences the efficiency of the catalytic cycle. This method avoids the multi-step sequence of other approaches, but direct arylation of diethyl malonate can be challenging as aryl halides are generally less reactive electrophiles than alkyl halides. wikipedia.org

Table 3: Conditions for Palladium-Catalyzed α-Arylation of Diethyl Malonate Data is based on general procedures reported for the arylation of malonates.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(dba)₂ | di-tert-butyl(neopentyl)phosphine | NaH | Toluene (B28343) | 70 °C chemicalbook.com |

| Aryl Bromide/Chloride | Palladium complex | P(t-Bu)₃ | Not specified | Not specified | Not specified nih.gov |

| o-Alkoxybromobenzenes | Palladium complex | Not specified | Not specified | Not specified | Not specified thieme-connect.com |

Nucleophilic Aromatic Substitution Variants for Phenolic Derivatization

While classic nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups on the aromatic ring, which are absent in this case, a variant approach involving phenolic derivatization is highly effective. chemistrysteps.comlibretexts.org This strategy involves a multi-step process, often beginning with the synthesis of a phenolic precursor, Diethyl 2-(4-hydroxyphenyl)malonate.

This precursor can be synthesized via methods like palladium-catalyzed coupling of diethyl malonate with 4-bromophenol. The subsequent and key step is a Williamson ether synthesis. The hydroxyl group of Diethyl 2-(4-hydroxyphenyl)malonate is deprotonated with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then reacts with benzyl bromide in an SN2 reaction to form the desired ether linkage, completing the synthesis of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed.

One area of focus is the use of environmentally benign and recyclable catalysts. For the Knoevenagel condensation step, catalysts like immobilized gelatine on a polymer support have been shown to be effective and can be recovered and reused multiple times without significant loss of activity. amazonaws.com Another approach involves exploring enzyme catalysis. Biocatalysts, such as immobilized Candida antarctica lipase B, have been successfully used for the synthesis of malonate-based polyesters in solventless conditions, suggesting potential applicability for related transformations. maynoothuniversity.ie

Reducing waste and improving atom economy are also central tenets. Palladium-catalyzed cross-coupling reactions are advantageous in this regard as they often proceed with high selectivity and can reduce the number of synthetic steps compared to classical methods. Furthermore, exploring alternative reaction media to replace volatile organic compounds (VOCs) is a key green objective. Research into photocatalytic systems, such as using a B12-TiO₂ hybrid catalyst for dehalogenation reactions, points towards the development of cleaner synthetic pathways that can replace toxic reagents like tributyltin hydride. rsc.org

Solvent-Free and Atom-Economical Methodologies

In contemporary chemical synthesis, a significant emphasis is placed on the development of environmentally benign processes. Solvent-free and atom-economical methodologies are central to this green chemistry approach. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric for sustainability. nih.gov Reactions with high atom economy, such as pericyclic reactions, are inherently less wasteful. nih.gov

Solvent-free synthesis, often facilitated by techniques like microwave irradiation, offers substantial environmental benefits by eliminating the use of volatile organic compounds, which are often toxic and difficult to dispose of. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction efficiency through uniform and rapid heating. researchgate.netrsc.orgnih.gov

While a specific solvent-free protocol for this compound is not extensively detailed in the literature, the principles are highly applicable. Microwave-assisted protocols have been successfully developed for the effective α-arylation of diethyl malonate. researchgate.net For instance, the coupling of aryl halides with diethyl malonate can be achieved in short reaction times using microwave irradiation, demonstrating a significant improvement over conventional heating methods. researchgate.netresearchgate.net This approach aligns with the goals of solvent-free and atom-economical synthesis by reducing energy consumption and potentially eliminating the need for a solvent. researchgate.net

Catalytic Approaches for Enhanced Efficiency

Catalysis is fundamental to improving the efficiency of chemical transformations. For the synthesis of arylmalonates like this compound, catalytic cross-coupling reactions have emerged as powerful alternatives to traditional methods, which often struggle with the low electrophilicity of aryl halides. wikipedia.org

Palladium-Catalyzed α-Arylation: The palladium-catalyzed α-arylation of malonates represents a highly efficient route to form the crucial carbon-carbon bond. thieme-connect.comnih.gov This method involves the reaction of an aryl halide (e.g., 4-(benzyloxy)bromobenzene) with diethyl malonate in the presence of a palladium catalyst and a suitable ligand. Sterically hindered phosphine ligands have proven effective in promoting the reaction with a range of aryl bromides and chlorides. nih.gov These reactions are generally high-yielding and have a broad substrate scope. nih.govchemicalbook.com

Table 1: Example of Palladium-Catalyzed Arylation of Diethyl Malonate

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Pd(dba)₂ | DTBNpP | NaH | Toluene | 70 | 89 |

Data sourced from a general procedure for the arylation of diethyl malonate with aryl bromides. chemicalbook.com

Copper-Catalyzed α-Arylation:wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netPhase-Transfer Catalysis (PTC): Phase-transfer catalysis is another effective strategy for enhancing reaction efficiency, particularly in biphasic systems. google.com In the context of malonate chemistry, PTC facilitates the transfer of the malonate enolate from an aqueous or solid phase to an organic phase where it can react with an alkyl or aryl halide. google.com This technique can improve reaction rates and yields while often allowing for the use of more economical and safer reagents, such as aqueous potassium carbonate instead of hazardous bases like sodium hydride. google.com

Enantioselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound is itself achiral, methods to synthesize chiral analogs, typically by introducing a second, different substituent at the α-carbon to create a quaternary stereocenter, are highly valuable.

A highly efficient methodology for the asymmetric synthesis of such chiral α,α-dialkylmalonates is through enantioselective phase-transfer catalysis (PTC). nih.govnih.govresearchgate.net This approach involves the α-alkylation of a monosubstituted malonate using a chiral phase-transfer catalyst, often a derivative of a cinchona alkaloid or a chiral quaternary ammonium salt. researchgate.netfrontiersin.org

The process begins with a malonate ester that already contains one substituent (e.g., a methyl group). This substrate is then subjected to alkylation with a second electrophile (e.g., benzyl bromide) in a biphasic system (e.g., toluene and aqueous KOH). nih.govresearchgate.net The chiral phase-transfer catalyst selectively facilitates the formation of one enantiomer over the other, leading to products with high chemical yields (often up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net This method provides a practical and powerful tool for constructing versatile chiral building blocks containing a quaternary carbon center. nih.gov

Table 2: Enantioselective PTC α-Alkylation for the Synthesis of Chiral Malonate Analogs

| Substrate | Alkylating Agent | Catalyst | Base | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Benzyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | 99 | 98 |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | Allyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | 99 | 86 |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | 4-Chlorobenzyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH | 98 | 98 |

Data represent examples of enantioselective PTC alkylation to form chiral malonates. nih.govresearchgate.net

These chiral malonates can then be selectively hydrolyzed to the corresponding chiral malonic monoacids, which are versatile intermediates for further synthetic transformations. nih.gov

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of Diethyl 2 4 Benzyloxy Phenyl Malonate

Reactivity of the Malonate Ester Moiety

The malonate ester portion of the molecule is characterized by an active methylene (B1212753) group (a -CH2- group flanked by two carbonyls) and two ethyl ester functionalities. This arrangement dictates its participation in a variety of classical organic reactions.

Decarboxylation and Decarboxylative Condensation Reactions

The structural motif of a malonic ester is a classic precursor for carboxylic acids via hydrolysis and subsequent decarboxylation. The process typically involves saponification of the diester to the corresponding dicarboxylate salt, followed by acidification to yield the malonic acid derivative. Upon heating, this intermediate readily loses a molecule of carbon dioxide to form a substituted acetic acid.

For Diethyl 2-(4-(benzyloxy)phenyl)malonate, this two-step sequence would yield 2-(4-(benzyloxy)phenyl)acetic acid. Studies on structurally similar phenylmalonic acids have shown that this decarboxylation can sometimes occur spontaneously upon hydrolysis, particularly under harsh conditions or with certain substituents on the phenyl ring. beilstein-journals.orgnih.gov

Reaction Pathway: Hydrolysis and Decarboxylation

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Hydrolysis | This compound, Aqueous Base (e.g., NaOH) | Heat | Disodium 2-(4-(benzyloxy)phenyl)malonate |

| 2. Acidification | Disodium 2-(4-(benzyloxy)phenyl)malonate, Strong Acid (e.g., HCl) | - | 2-(4-(benzyloxy)phenyl)malonic acid |

| 3. Decarboxylation | 2-(4-(benzyloxy)phenyl)malonic acid | Heat (Δ) | 2-(4-(benzyloxy)phenyl)acetic acid + CO2 |

Furthermore, the malonic acid intermediate can participate in decarboxylative condensation reactions . A notable example is the Doebner modification of the Knoevenagel condensation, where a malonic acid reacts with an aldehyde or ketone in the presence of pyridine. wikipedia.org The reaction proceeds through a condensation step followed by in-situ decarboxylation to yield an α,β-unsaturated carboxylic acid. wikipedia.org Similarly, decarboxylative Claisen condensations have been developed where malonic acid half-oxyesters react with acyl donors to form β-ketoesters. researchgate.net

Nucleophilic Acyl Substitution and Transesterification Reactions

The ester carbonyl groups are susceptible to nucleophilic acyl substitution . libretexts.orgyoutube.com This class of reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of an ethoxide leaving group. masterorganicchemistry.com A wide range of nucleophiles can be employed, leading to various carboxylic acid derivatives. For instance, hydrolysis with a base like hydroxide (B78521) is a classic example of this reaction, leading to the carboxylate. masterorganicchemistry.com

Transesterification is a specific type of nucleophilic acyl substitution where an alcohol acts as the nucleophile, resulting in the exchange of the ester's alkoxy group. researchgate.net Reacting this compound with a different alcohol (R'-OH) under acidic or basic catalysis would lead to the formation of a new diester. Kinetic studies on the transesterification of diethyl malonate have shown the reaction can be effectively catalyzed by solid acid catalysts, proceeding through mechanisms like the Eley-Rideal model. researchgate.net This allows for the synthesis of, for example, dibenzyl or dimethyl malonate derivatives from the starting diethyl ester.

Examples of Nucleophilic Acyl Substitution Products

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide | NaOH / H₂O | Dicarboxylate |

| Alkoxide | NaOR' | New Diester (Transesterification) |

| Amine | R₂NH | Diamide |

| Hydride | LiAlH₄ | Diol (after reduction) |

Aldol-Type Condensations and Knoevenagel Reactions with Carbonyl Compounds

The protons on the central carbon of the malonate moiety are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. A mild base is sufficient to deprotonate this carbon, generating a stabilized enolate ion. magritek.com This enolate is a potent carbon nucleophile that can attack electrophilic carbonyl carbons of aldehydes and ketones.

This reactivity is central to the Knoevenagel condensation . wikipedia.org In this reaction, this compound can condense with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. amazonaws.com The initial nucleophilic addition is followed by a dehydration step, eliminating a molecule of water to produce a new C=C double bond. wikipedia.org The product is a substituted benzylidene or alkylidene malonate. nih.gov The reaction is a powerful method for carbon-carbon bond formation and is used in the synthesis of various intermediates. amazonaws.comnih.gov While related to the Aldol condensation, the Knoevenagel reaction is distinct due to the high acidity of the methylene compound, which allows for milder reaction conditions and prevents self-condensation of the carbonyl partner. wikipedia.orgamazonaws.com

Michael Addition Reactions as a Nucleophilic Synthon

The enolate generated from this compound can also act as a Michael donor in Michael addition reactions . This reaction involves the 1,4-conjugate addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. spcmc.ac.in This process is highly valuable for forming C-C bonds and creating 1,5-dicarbonyl compounds. spcmc.ac.in

The reaction is typically carried out in the presence of a base to generate the enolate. spcmc.ac.in A wide variety of Michael acceptors can be used, including α,β-unsaturated ketones (e.g., chalcones), esters, nitriles, and nitroolefins. metu.edu.trmetu.edu.trrsc.org Asymmetric organocatalysis has been extensively applied to this reaction, using chiral catalysts to achieve high enantioselectivity in the products. metu.edu.trmetu.edu.trrsc.org

Michael Addition Reaction Summary

| Component | Role | Example |

|---|---|---|

| This compound | Michael Donor | Forms a stabilized enolate |

| Base Catalyst | Enolate Generator | Sodium Ethoxide, Piperidine |

| α,β-Unsaturated Compound | Michael Acceptor | Chalcones, Nitroolefins, Acrylates |

| Product | Adduct | 1,5-Dicarbonyl or related structure |

Cyclization Reactions Leading to Lactones or Heterocycles

Substituted diethyl malonates are important precursors for the synthesis of heterocyclic compounds through cyclocondensation reactions. nih.gov These reactions involve the malonate reacting with a compound containing two nucleophilic centers (a dinucleophile).

A classic example is the synthesis of barbituric acids, where a malonate is condensed with urea (B33335) in the presence of a strong base like sodium ethoxide. nih.gov By analogy, this compound could be reacted with urea or thiourea (B124793) to produce 5-(4-(benzyloxy)phenyl)barbituric acid or its thio-analogue, respectively. Similarly, condensation with other 1,3-dinucleophiles such as amidines can lead to different six-membered heterocyclic systems. nih.gov These malonyl heterocycles often exist in their more stable enol tautomeric form. nih.gov

Transformations Involving the Benzyloxy Protecting Group and Phenolic Functionality

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. Its removal, or deprotection, unmasks the phenol (B47542), which can then undergo further functionalization.

The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis . organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction is clean, yielding the deprotected phenol and toluene (B28343) as the only byproduct. organic-chemistry.org

Alternative deprotection methods are available for substrates that contain functional groups sensitive to hydrogenation (e.g., alkenes, alkynes). These include:

Strong Acids: Treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃) or strong protic acids can cleave the ether bond. organic-chemistry.orgresearchgate.net

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative debenzylation, particularly for electron-rich systems like p-methoxybenzyl ethers, although methods for simple benzyl ethers have also been developed. organic-chemistry.orgnih.gov More recent methods utilize nitroxyl-radical catalysts in the presence of a co-oxidant. nih.gov

Once deprotected, the resulting Diethyl 2-(4-hydroxyphenyl)malonate possesses a free phenolic hydroxyl group. This group exhibits typical phenol reactivity, including:

O-Alkylation and O-Acylation: The phenoxide, generated by treatment with a base, is a strong nucleophile and can react with alkyl halides or acyl chlorides to form new ethers or esters, respectively.

Reactions with Electrophiles: The hydroxyl group activates the aromatic ring, directing electrophilic aromatic substitution to the ortho positions.

Radical Scavenging: Phenols are known to react with radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating their phenolic hydrogen atom. ustc.edu.cn

Summary of Benzyloxy Group Transformations

| Transformation | Reagents | Result |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Deprotection to Phenol + Toluene |

| Acidic Cleavage | BCl₃, Pentamethylbenzene | Deprotection to Phenol |

| Oxidative Cleavage | DDQ, Photoirradiation | Deprotection to Phenol |

| O-Alkylation (post-deprotection) | Base (e.g., K₂CO₃), R-X | Formation of a new ether |

| O-Acylation (post-deprotection) | Base (e.g., Pyridine), RCOCl | Formation of a new ester |

Selective Debenzylation Methodologies (e.g., Catalytic Hydrogenation, Lewis Acid-Mediated Cleavage)

The benzyl group serves as a common protecting group for phenols due to its stability under various conditions and its susceptibility to selective removal. For this compound, cleavage of the benzyl ether yields the corresponding phenol, Diethyl 2-(4-hydroxyphenyl)malonate, a key intermediate for further functionalization.

Catalytic Hydrogenation: This is one of the most prevalent methods for debenzylation. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The process is generally clean and high-yielding. The benzylic C-O bond is hydrogenolyzed to produce the phenol and toluene as a byproduct. The reaction conditions are typically mild, which helps in preserving the ester functionalities of the malonate group.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Reagents such as boron trichloride (BCl₃) or boron tribromide (BBr₃) are often used, typically at low temperatures to enhance selectivity. The mechanism involves the coordination of the Lewis acid to the ether oxygen, weakening the C-O bond and facilitating its cleavage. This method is advantageous when the molecule contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes.

| Methodology | Typical Reagents and Conditions | Product | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), in a solvent like Ethanol (B145695) or Ethyl Acetate (B1210297) at room temperature and atmospheric pressure. | Diethyl 2-(4-hydroxyphenyl)malonate | Mild conditions, high yield, clean reaction with a volatile byproduct (toluene). |

| Lewis Acid-Mediated Cleavage | Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃) in an inert solvent like Dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C). | Diethyl 2-(4-hydroxyphenyl)malonate | Useful for substrates with hydrogenation-sensitive groups. |

Post-Deprotection Derivatization of the Phenol (e.g., Etherification, Esterification)

Following the removal of the benzyl group, the resulting Diethyl 2-(4-hydroxyphenyl)malonate possesses a nucleophilic phenolic hydroxyl group that can readily undergo further derivatization.

Etherification: The phenolic hydroxyl can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This pathway allows for the introduction of a wide variety of alkyl or aryl groups onto the phenolic oxygen.

Esterification: The phenol can be acylated to form a phenyl ester. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and catalyzes the reaction. This method allows for the attachment of various acyl groups, modifying the electronic and steric properties of the molecule.

| Reaction Type | Typical Reagents and Conditions | Product Class |

|---|---|---|

| Etherification (Williamson Synthesis) | 1. Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., Acetone, DMF). 2. Alkyl Halide (R-X). | Diethyl 2-(4-(alkoxy)phenyl)malonate |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) with a base (e.g., Pyridine) in a solvent like DCM or Toluene. | Diethyl 2-(4-(acyloxy)phenyl)malonate |

Reactivity of the Phenyl Ring and its Substituents

The phenyl ring of this compound is subject to various modifications, primarily governed by the electronic nature of its substituents.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.combyjus.com The regiochemical outcome of such reactions on the subject compound is dictated by the directing effects of the existing substituents. The benzyloxy group (-OCH₂Ph) is a strong activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. msu.edulibretexts.orglibretexts.org The 2-(diethylmalonyl)propyl substituent at the para position is generally considered to be weakly deactivating. Therefore, the powerful activating and directing effect of the benzyloxy group dominates, directing incoming electrophiles to the positions ortho to it (i.e., positions 3 and 5 of the phenyl ring).

Common EAS reactions include nitration (using HNO₃/H₂SO₄) and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide with a Lewis acid like AlCl₃). wikipedia.orgbyjus.comijpcbs.comlibretexts.orgmasterorganicchemistry.com For this substrate, substitution is expected to occur primarily at the C-3 and C-5 positions.

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, to deprotonate a specific ortho position. uwindsor.casemanticscholar.org The ether oxygen of the benzyloxy group can act as a DMG, coordinating to the lithium cation and directing deprotonation to the adjacent C-3 and C-5 positions. researchgate.netcdnsciencepub.com The resulting aryllithium species is a potent nucleophile that can be "quenched" by reacting it with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides), leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho position. This method offers a complementary strategy to EAS for functionalizing the phenyl ring with high regioselectivity. researchgate.nethw.ac.uk

Reductive Transformations of the Ester Groups to Alcohols or Other Functionalities

The diethyl ester groups of the malonate moiety can be reduced to primary alcohols. This transformation typically requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄ or LAH) is the most common reagent for this purpose. harvard.edunumberanalytics.commasterorganicchemistry.comic.ac.ukbyjus.comadichemistry.com Treatment of this compound with an excess of LiAlH₄ in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) will reduce both ester groups to primary alcohols. The resulting product is a 1,3-diol: 2-(4-(benzyloxy)phenyl)propane-1,3-diol. It is important to note that LAH is a very powerful and non-selective reducing agent that would also reduce other susceptible functional groups if present. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions.

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, Diethyl Ether), typically from 0 °C to room temperature, followed by an aqueous workup. | 2-(4-(benzyloxy)phenyl)propane-1,3-diol | Powerful, non-selective reagent that reduces both ester groups. |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Ethanol, Methanol) at room temperature. | No reaction | Generally not strong enough to reduce esters. |

Mechanistic Investigations of Key Reactions Involving Diethyl 2 4 Benzyloxy Phenyl Malonate

Elucidation of Reaction Mechanisms for Malonate-Based Transformations

The reactivity of Diethyl 2-(4-(benzyloxy)phenyl)malonate is primarily centered around the active methylene (B1212753) group, flanked by two electron-withdrawing ester functionalities. This structural feature facilitates the formation of a stabilized carbanion, which can participate in a variety of nucleophilic reactions.

One of the most fundamental transformations of malonic esters is alkylation . The mechanism of alkylation of this compound is analogous to the classical malonic ester synthesis. The process is initiated by the deprotonation of the α-carbon by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. The electron-donating nature of the para-benzyloxy group on the phenyl ring is expected to slightly decrease the acidity of the α-proton compared to unsubstituted diethyl phenylmalonate, but it remains sufficiently acidic for deprotonation. This enolate then acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the alkylated product. wikipedia.org The stereochemistry of this step typically proceeds with inversion of configuration at the electrophilic carbon if it is chiral.

Another significant reaction is hydrolysis , which can be catalyzed by either acid or base. Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one of the ester groups, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields a carboxylate salt. This process is repeated for the second ester group. Acid-catalyzed hydrolysis, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Following hydrolysis, the resulting 2-(4-(benzyloxy)phenyl)malonic acid can undergo decarboxylation upon heating. The mechanism of this reaction involves the formation of a cyclic, six-membered transition state where the carboxyl hydrogen is transferred to the carbonyl oxygen of the other carboxyl group, leading to the formation of an enol intermediate and carbon dioxide. This enol then tautomerizes to the final substituted acetic acid product. The presence of the 4-(benzyloxy)phenyl group is not expected to fundamentally alter this concerted mechanism.

| Reaction | Key Mechanistic Steps | Intermediates |

| Alkylation | 1. Deprotonation of α-carbon by a base. 2. Nucleophilic attack of the enolate on an alkyl halide (SN2). | Resonance-stabilized enolate |

| Hydrolysis (Basic) | 1. Nucleophilic attack of OH⁻ on the ester carbonyl. 2. Formation of a tetrahedral intermediate. 3. Elimination of ethoxide. | Tetrahedral intermediate, Carboxylate |

| Hydrolysis (Acidic) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack of H₂O. 3. Proton transfer and elimination of ethanol (B145695). | Protonated ester |

| Decarboxylation | 1. Formation of a cyclic six-membered transition state. 2. Concerted proton transfer and C-C bond cleavage. 3. Tautomerization of the enol. | Enol of the carboxylic acid |

Kinetic Studies and Determination of Reaction Rates for Key Pathways

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. For this compound, the rate of its key transformations is expected to be influenced by the electronic properties of the 4-(benzyloxy)phenyl substituent.

In the alkylation reaction , the rate-determining step is typically the SN2 attack of the enolate on the alkyl halide. The rate of this step is dependent on the concentration of both the enolate and the alkyl halide. The nucleophilicity of the enolate derived from this compound is anticipated to be slightly enhanced by the electron-donating benzyloxy group at the para position, which increases the electron density on the α-carbon. This would likely lead to a faster reaction rate compared to the enolate of unsubstituted diethyl phenylmalonate.

The kinetics of ester hydrolysis are well-studied and can be described by rate laws that depend on the concentration of the ester and the catalyst (acid or base). For the alkaline hydrolysis of substituted benzamides, a Hammett plot reveals a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged tetrahedral intermediate. sciforum.net Conversely, the electron-donating benzyloxy group in this compound would be expected to decrease the rate of alkaline hydrolysis compared to the unsubstituted analog by destabilizing this intermediate.

A kinetic isotope effect (KIE) study on the hydrodecarboxylation of carboxylic and malonic acid derivatives showed a lack of a KIE, suggesting that proton transfer is not the rate-limiting step in that specific photoredox-catalyzed reaction. nih.govnih.gov This may not be directly applicable to the thermal decarboxylation of 2-(4-(benzyloxy)phenyl)malonic acid, where proton transfer is part of the concerted mechanism.

| Reaction Pathway | Expected Influence of 4-(Benzyloxy)phenyl Group on Rate | Rationale |

| Alkylation (SN2) | Rate increase | Enhanced nucleophilicity of the enolate due to the electron-donating substituent. |

| Hydrolysis (Alkaline) | Rate decrease | Destabilization of the negatively charged tetrahedral intermediate by the electron-donating substituent. |

| Decarboxylation | Minor effect | The electronic effect on the stability of the cyclic transition state is likely to be small. |

Computational Chemistry and Molecular Modeling Studies on Reactivity and Selectivity

Computational chemistry and molecular modeling are powerful tools for investigating the electronic structure, reactivity, and selectivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the properties of reactants, intermediates, and transition states.

Molecular modeling of the enolate of this compound would likely show a high degree of charge delocalization across the α-carbon and the two carbonyl oxygens, which accounts for its stability. The presence of the 4-(benzyloxy)phenyl group would influence the electron density distribution. The benzyloxy group, being an electron-donating group through resonance, would increase the electron density on the phenyl ring and, to a lesser extent, on the α-carbon of the malonate moiety. This increased electron density would be consistent with the enhanced nucleophilicity of the enolate.

Computational studies on the SN2 reaction between the enolate and an alkyl halide could be used to model the transition state and calculate the activation energy. researchgate.net Such studies would likely confirm that the reaction proceeds via a backside attack and that the activation barrier is influenced by the electronic nature of the substituents on the phenyl ring.

DFT studies on the decarboxylation of aryl carboxylic acids have shown that electron-donating substituents can have a promotional effect on the reaction. wikipedia.orgbeilstein-journals.org This is attributed to the stabilization of the transition state. Similar computational analysis of the decarboxylation of 2-(4-(benzyloxy)phenyl)malonic acid could provide a quantitative measure of the effect of the benzyloxy group on the activation energy of this process.

| Computational Method | Application to this compound | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electron density distribution in the enolate. | Increased electron density on the α-carbon due to the benzyloxy group. |

| Molecular Modeling | Visualization of the 3D structure of the enolate and its interaction with electrophiles. | Confirmation of the planar nature of the enolate system. |

| Transition State Calculation | Determination of the activation energy for the SN2 alkylation reaction. | Lower activation energy compared to the unsubstituted phenylmalonate. |

Transition State Analysis and Reaction Coordinate Determination

The analysis of the transition state and the determination of the reaction coordinate are crucial for a complete understanding of a reaction mechanism. For the key reactions of this compound, these analyses provide a detailed picture of the energy landscape of the transformation.

In the SN2 alkylation reaction , the transition state is characterized by a trigonal bipyramidal geometry at the carbon atom of the alkyl halide undergoing substitution. researchgate.net The nucleophilic enolate and the leaving group are in apical positions, 180° apart. The reaction coordinate for this process involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-halogen bond. Computational chemistry can be used to locate this transition state on the potential energy surface and to visualize the vibrational mode corresponding to the reaction coordinate, which shows the atoms' motion along the path from reactants to products.

For the decarboxylation of the corresponding malonic acid, the transition state is a six-membered ring. The reaction coordinate involves the concerted movement of the carboxyl proton towards the carbonyl oxygen and the cleavage of the C-C bond. DFT calculations on similar systems have elucidated the geometry and energy of this transition state, confirming its cyclic and concerted nature. sci-hub.se The benzyloxy substituent is not directly involved in the cyclic transition state but can influence its stability through electronic effects transmitted through the phenyl ring.

The reaction coordinate for ester hydrolysis involves the approach of the nucleophile (hydroxide or water) to the carbonyl carbon, the formation of the tetrahedral intermediate, and the departure of the leaving group (ethoxide or ethanol). The highest point on the reaction coordinate, the transition state, will resemble the tetrahedral intermediate.

| Reaction | Transition State Geometry | Key Features of the Reaction Coordinate |

| Alkylation (SN2) | Trigonal bipyramidal at the electrophilic carbon. | Simultaneous C-C bond formation and C-X bond cleavage. |

| Decarboxylation | Six-membered cyclic arrangement. | Concerted proton transfer and C-C bond breaking. |

| Hydrolysis (Basic) | Resembles the tetrahedral intermediate. | Formation of the C-OH bond and cleavage of the C-OEt bond. |

Strategic Applications of Diethyl 2 4 Benzyloxy Phenyl Malonate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Pharmaceutical Intermediates and Scaffolds

The structure of Diethyl 2-(4-(benzyloxy)phenyl)malonate is ideally suited for the synthesis of pharmaceutically relevant scaffolds. The diethyl malonate functional group is a classic component in reactions that build the core of many medicinal compounds. wikipedia.org

Construction of Aromatic and Heteroaromatic Systems

Substituted malonic esters are cornerstone reagents for the synthesis of a wide variety of six-membered heterocyclic compounds through cyclocondensation reactions. nih.gov this compound can react with 1,3-dinucleophiles like urea (B33335), thiourea (B124793), guanidine, or amidines to form pyrimidine-based rings. nih.govbu.edu.eg This reaction is fundamental to the synthesis of barbiturates and their derivatives, which are a class of drugs known for their sedative, hypnotic, and anticonvulsant properties. libretexts.orgmdpi.com

The general synthesis of a barbiturate involves the condensation of a disubstituted malonic ester with urea in the presence of a base such as sodium ethoxide. gatech.edu By using this compound (after an initial alkylation step), a 5-aryl-5-alkyl barbituric acid can be synthesized, incorporating the protected phenolic moiety into the final drug scaffold. mdpi.com This approach is a popular method for producing drugs like phenobarbital. mdpi.com

| Reagent | Resulting Heterocycle | Pharmaceutical Class |

| Urea | Barbituric Acid Derivative | Sedatives, Anticonvulsants mdpi.com |

| Guanidine | 2-Aminopyrimidine-4,6-dione | Various |

| Amidines | 2-Substituted-pyrimidine-4,6-dione | Kinase Inhibitors, etc. google.com |

| Hydrazines | Pyrazolidine-3,5-dione | Anti-inflammatory (e.g., Phenylbutazone) wikipedia.org |

Introduction of Oxygenated Phenyl Moieties into Complex Structures

The 4-(benzyloxy)phenyl group within the molecule serves as a protected form of a p-hydroxyphenyl (an oxygenated phenyl) moiety. The benzyl (B1604629) ether is a common protecting group for phenols in multi-step synthesis because it is stable under a variety of reaction conditions but can be removed selectively when needed. semanticscholar.orgwikipedia.org

Once the malonate portion of the molecule has been incorporated into a larger structure, the benzyl group can be cleaved to reveal the free phenol (B47542). This deprotection is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a method that is generally mild and efficient. researchgate.netresearchgate.net Alternative methods for benzyl ether cleavage include oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or using various Lewis acids, which can be useful if other functional groups in the molecule are sensitive to hydrogenation. organic-chemistry.orgresearchgate.netnih.gov This strategy allows for the late-stage introduction of a reactive phenol group, which can be a key pharmacophore or a handle for further functionalization.

| Deprotection Method | Reagents | Key Advantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield, common procedure. researchgate.net |

| Oxidative Cleavage | DDQ or Ceric Ammonium Nitrate (CAN) | Selective for electron-rich benzyl ethers (like PMB), avoids reducing conditions. nih.gov |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ | Mild conditions, tolerates a broad range of other functional groups. organic-chemistry.org |

Role in Natural Product Synthesis and Analog Development

Many natural products, particularly flavonoids, coumarins, and alkaloids, feature substituted aromatic and heterocyclic rings. Substituted malonic esters are valuable in the synthesis of these compounds. For example, the Knoevenagel condensation of a salicylaldehyde with a malonic ester derivative is a common method for synthesizing the coumarin core, a scaffold present in many bioactive natural products. nih.govbhu.ac.in

This compound could be employed in reactions with substituted salicylaldehydes to produce 3-aryl coumarins. nih.gov The resulting product would contain the benzyloxy-phenyl substituent at the 3-position, which after debenzylation, would yield a polyhydroxylated phenylcoumarin, a structure found in several classes of natural products with antioxidant and other medicinal properties.

Utilization in the Preparation of Advanced Organic Materials and Functional Molecules

Derivatives of diethyl malonate are also utilized in materials science. The active methylene (B1212753) group can participate in polymerization reactions. For instance, diethyl methylene malonate, a related compound, undergoes anionic polymerization to create cross-linked polymers suitable for high-performance coatings. acs.org It is plausible that this compound could be functionalized into a monomer and incorporated into polyesters or other polymers. The bulky, aromatic 4-(benzyloxy)phenyl side chain would influence the physical properties of the resulting material, potentially enhancing its thermal stability or altering its optical properties. Malonate derivatives have also been used as stabilizers for organic materials. google.com

Application in the Synthesis of Agrochemical Precursors

The chemical scaffolds used in agrochemicals often overlap with those in pharmaceuticals. Many pesticides, including fungicides and herbicides, are based on heterocyclic rings such as pyrimidines. wikipedia.org The same cyclocondensation reactions used to produce pharmaceutical barbiturates can be adapted to synthesize agrochemical pyrimidine derivatives. wikipedia.org For example, reacting substituted malonates with thiourea or specific amidines can lead to compounds with fungicidal or herbicidal activity. A patent describes the synthesis of a 1,3-dithiol-2-ylidene malonate derivative which is effective as a fungicide. google.com This highlights the utility of the malonate functional group as a key building block in the development of new agrochemicals.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of Diethyl 2 4 Benzyloxy Phenyl Malonate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Diethyl 2-(4-(benzyloxy)phenyl)malonate. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Based on the molecular structure, the predicted ¹H and ¹³C NMR chemical shifts are summarized in the table below. These predictions are founded on established chemical shift principles and data from analogous compounds such as diethyl phenylmalonate and benzyl (B1604629) ethers.

Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number(s) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | CH (Malonate) | ~4.85 (s, 1H) | ~57.0 |

| 2, 2' | C=O (Ester) | - | ~168.0 |

| 3, 3' | O-CH₂ (Ethyl) | ~4.25 (q, J = 7.1 Hz, 4H) | ~62.0 |

| 4, 4' | CH₃ (Ethyl) | ~1.25 (t, J = 7.1 Hz, 6H) | ~14.0 |

| 5 | C (Aromatic) | - | ~128.0 |

| 6, 10 | CH (Aromatic) | ~7.40 (d, J = 8.8 Hz, 2H) | ~128.5 |

| 7, 9 | CH (Aromatic) | ~7.00 (d, J = 8.8 Hz, 2H) | ~115.5 |

| 8 | C-O (Aromatic) | - | ~159.0 |

| 11 | O-CH₂ (Benzyl) | ~5.10 (s, 2H) | ~70.0 |

| 12 | C (Aromatic) | - | ~136.5 |

| 13, 17 | CH (Aromatic) | ~7.45 (d, J = 7.5 Hz, 2H) | ~127.5 |

| 14, 16 | CH (Aromatic) | ~7.40 (t, J = 7.5 Hz, 2H) | ~128.8 |

Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet. J = coupling constant in Hertz (Hz).

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations. youtube.comslideshare.netgithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a key COSY correlation would be observed between the methylene (B1212753) protons (δ ~4.25 ppm) and the methyl protons (δ ~1.25 ppm) of the two equivalent ethyl ester groups, confirming the ethyl fragment. Correlations would also be expected between adjacent protons on the two aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign each carbon signal by correlating it to its known attached proton(s). For instance, the signal at δ ~5.10 ppm would correlate to the carbon at δ ~70.0 ppm, confirming the benzylic -CH₂- group.

The methine proton of the malonate core (H1, δ ~4.85 ppm) would show a correlation to the ester carbonyl carbons (C2/2', δ ~168.0 ppm) and the aromatic carbon C5 (δ ~128.0 ppm).

The benzylic protons (H11, δ ~5.10 ppm) would show a crucial correlation to the aromatic carbon C8 (δ ~159.0 ppm), linking the benzyloxy group to the phenylmalonate moiety.

The aromatic protons H7/9 (δ ~7.00 ppm) would correlate to the benzylic carbon C11 (δ ~70.0 ppm), further confirming the ether linkage.

Variable Temperature (VT) NMR is employed to study dynamic processes such as conformational changes due to restricted bond rotation. mdpi.com In this compound, rotation around the C1-C5 single bond connecting the chiral center to the phenyl ring may be sterically hindered.

At room temperature, if the rotation is fast on the NMR timescale, sharp, averaged signals are observed for the aromatic protons. However, if the temperature is lowered, this rotation can slow down. If the rotational energy barrier is significant, the signals for chemically distinct protons (e.g., H6 and H10) may broaden and eventually decoalesce into separate signals at the slow-exchange limit. The temperature at which the signals merge (the coalescence temperature) can be used to calculate the energy barrier to rotation.

Conceptual VT-NMR Data for Aromatic Protons

| Temperature | Appearance of Signals for H6/10 | Exchange Regime |

|---|---|---|

| High T (e.g., 373 K) | Sharp doublet | Fast Exchange |

| Coalescence T (Tc) | Broad singlet | Intermediate Exchange |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and molecular formula of the parent ion. For this compound (C₂₄H₂₄O₅), the calculated exact mass is 392.1624 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, providing further structural confirmation. The fragmentation is predictable and follows established chemical principles, often involving the cleavage of weaker bonds and the formation of stable ions or neutral losses. walshmedicalmedia.com

A plausible fragmentation pathway would include:

Loss of an ethoxy radical: Cleavage of a C-O bond in one of the ester groups to lose •OCH₂CH₃ (45 Da).

Loss of ethanol (B145695): A rearrangement followed by the elimination of a neutral ethanol molecule (46 Da).

Benzylic Cleavage: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (m/z 91).

Loss of the benzyloxy group: Cleavage can occur to lose a benzyloxy radical (•OCH₂C₆H₅, 107 Da).

McLafferty Rearrangement: A hydrogen atom from the ethyl chain can be transferred to a carbonyl oxygen, leading to the elimination of a neutral ethene molecule (28 Da).

Predicted Key Fragments in the Mass Spectrum

| Predicted m/z | Formula of Fragment | Proposed Origin |

|---|---|---|

| 392.1624 | [C₂₄H₂₄O₅]⁺ | Molecular Ion (M⁺) |

| 347.1338 | [C₂₂H₂₀O₄]⁺ | [M - •OCH₂CH₃]⁺ |

| 285.0814 | [C₁₇H₁₃O₄]⁺ | [M - •OCH₂C₆H₅]⁺ |

| 159.0401 | [C₇H₇O₄]⁻ | Loss of the benzylic and phenyl groups |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netmdpi.comsigmaaldrich.com

For this compound, the key functional groups are the ester, the aromatic rings, and the ether linkage.

Ester Group: The most prominent feature in the IR spectrum would be the strong C=O stretching vibration, typically appearing around 1735-1750 cm⁻¹. Two distinct C-O stretching bands are also expected: an asymmetric stretch (around 1250-1200 cm⁻¹) and a symmetric stretch (around 1150-1050 cm⁻¹).

Aromatic Rings: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern.

Ether Linkage: The characteristic C-O-C stretching vibration of the benzyl ether would appear as a strong band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1150-1085 cm⁻¹ (symmetric) regions, often overlapping with the ester C-O stretches.

Aliphatic Groups: Aliphatic C-H stretching vibrations from the ethyl and methine groups are expected in the 3000-2850 cm⁻¹ region.

Predicted Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3030 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O Ester Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1240 | Strong | Asymmetric C-O-C (Ester/Ether) Stretch |

| ~1100 | Strong | Symmetric C-O-C (Ester/Ether) Stretch |

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating potential isomers.

The malonate carbon atom (C1) in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these enantiomers. rsc.org

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica, such as Chiralpak® or Chiralcel® columns) are highly effective for a wide range of racemates, including esters. rsc.org

A typical method would involve dissolving the sample in a suitable mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol. The separation is monitored using a UV detector, as the aromatic rings provide strong chromophores. The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers (A₁ and A₂) using the formula:

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

Hypothetical Chiral HPLC Data for Enantiomeric Excess Calculation

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| 1 (e.g., R) | 8.5 | 95000 |

Calculation: ee (%) = |(95000 - 5000) / (95000 + 5000)| × 100 = (90000 / 100000) × 100 = 90%

This result would indicate that the sample is composed of 95% of one enantiomer and 5% of the other.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the identification and quantification of volatile and semi-volatile organic compounds, making it an essential tool for assessing the purity of synthesized compounds like this compound. The analysis can reveal the presence of residual starting materials, reaction byproducts, and decomposition products, which are crucial for quality control and for optimizing reaction conditions.

During the synthesis of this compound, potential volatile impurities could include unreacted starting materials such as 4-(benzyloxy)phenol and diethyl malonate, as well as solvents used in the reaction and purification steps. GC-MS analysis would involve injecting a vaporized sample into a gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound by comparison with spectral libraries.

Table 1: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-(Benzyloxy)phenol | C₁₃H₁₂O₂ | Starting Material |

| Diethyl malonate | C₇H₁₂O₄ | Starting Material |

| Benzyl bromide | C₇H₇Br | Potential Reactant/Impurity |

| Ethanol | C₂H₆O | Solvent/Byproduct |

| Toluene (B28343) | C₇H₈ | Solvent |

X-Ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

Although a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, studies on analogous malonate derivatives provide insights into the type of data that would be obtained. For instance, the crystal structure of a related compound, diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, has been determined, revealing detailed information about its molecular geometry and intermolecular interactions. researchgate.net A similar analysis of this compound would be expected to provide precise measurements of the phenyl and benzyl ring orientations, the conformation of the diethyl malonate moiety, and any significant intermolecular interactions such as hydrogen bonding or π-stacking that dictate the crystal packing.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the elementary cell |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Presence of hydrogen bonds, van der Waals forces, etc. |

Future Research Directions and Emerging Paradigms in the Chemistry of Diethyl 2 4 Benzyloxy Phenyl Malonate

Development of Novel Catalytic Systems for Enhanced Functionalization

Future research will likely concentrate on the development of innovative catalytic systems to enhance the functionalization of diethyl 2-(4-(benzyloxy)phenyl)malonate. A primary area of interest is the C-H activation of the phenyl rings, which would allow for direct modifications without the need for pre-functionalized starting materials. While palladium-catalyzed C-H arylation has been explored for related compounds, the development of catalysts based on more abundant and less toxic metals like copper, nickel, or iron would be a significant advancement. For instance, copper-catalyzed C-arylation of active methylene (B1212753) compounds has shown promise and could be adapted for this specific substrate. researchgate.net

Another promising avenue is the exploration of asymmetric catalysis to introduce chirality. The development of chiral phase-transfer catalysts or metal complexes could enable the enantioselective alkylation or arylation at the malonate's central carbon, leading to the synthesis of optically active derivatives. nih.govfrontiersin.org Research into the enantioselective decarboxylative protonation of related α-aryl malonate monoesters using organocatalysts suggests a potential route to chiral α-aryl esters derived from this compound. rsc.org

The functionalization of the benzyloxy group through catalysis also presents an area for future exploration. Catalytic methods for debenzylation under mild conditions, or for the introduction of further substituents on the benzyl (B1604629) ring, would increase the synthetic utility of the parent molecule.

| Catalyst Type | Potential Application | Desired Outcome |

| Earth-Abundant Metal Catalysts (e.g., Cu, Ni, Fe) | C-H activation of the phenyl rings | Direct and sustainable functionalization |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation/arylation | Synthesis of enantiomerically pure derivatives |

| Organocatalysts | Enantioselective decarboxylative protonation | Access to chiral α-aryl esters |

Integration into Flow Chemistry and Continuous Processing Methodologies

The integration of the synthesis and derivatization of this compound into flow chemistry and continuous processing systems represents a significant paradigm shift. Flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. The precise control over parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and purities.

Future research could focus on developing a multi-step continuous process for the synthesis of this compound, potentially starting from simpler precursors and involving several reaction and purification steps in a single, automated sequence. This approach would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Furthermore, the use of packed-bed reactors containing immobilized catalysts or reagents could streamline the purification process by eliminating the need for traditional workup procedures. This would not only improve efficiency but also reduce solvent waste, aligning with the principles of green chemistry. The application of flow chemistry could also facilitate the rapid screening of reaction conditions and the optimization of synthetic routes.

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. The application of these techniques to this compound opens up new avenues for its transformation.

Visible-light photoredox catalysis could be employed for a variety of reactions, such as the generation of radical intermediates for subsequent C-C or C-heteroatom bond formation. For example, photoredox-mediated arylation of related arylidene malonates has been demonstrated, suggesting the potential for similar transformations with derivatives of this compound. nih.gov Future research could explore the photocatalytic C-H arylation of the electron-rich phenyl rings or the functionalization of the benzylic position. ucas.ac.cn

Electrochemistry provides an alternative method for generating reactive intermediates without the need for chemical oxidants or reductants. The electrochemical carboxylation of benzylic C-H bonds has been reported, which could be a viable strategy for introducing a carboxylic acid group into the benzyloxy moiety of the target compound. nih.govmit.eduresearchgate.net Additionally, electrosynthesis could be used to drive reactions that are thermodynamically challenging under conventional conditions.

| Method | Potential Transformation | Key Advantage |

| Photoredox Catalysis | C-H arylation, radical additions | Mild reaction conditions, unique reactivity |

| Electrochemistry | Carboxylation of benzylic C-H bonds | Avoids chemical oxidants/reductants |

Computational Design and Prediction of Novel Reactivity Pathways

Computational chemistry and theoretical studies are becoming increasingly integral to the design of new synthetic routes and the prediction of reactivity. The use of Density Functional Theory (DFT) and other computational methods can provide valuable insights into the reaction mechanisms, transition states, and selectivity of potential transformations of this compound.

Future research in this area could involve the in silico screening of potential catalysts for specific functionalization reactions, helping to identify promising candidates before embarking on extensive experimental work. uniba.it Computational models could also be used to predict the regioselectivity of C-H activation on the different aromatic rings of the molecule, guiding the development of selective synthetic methods.

Furthermore, computational studies can aid in the design of novel derivatives with specific electronic or steric properties. By predicting how different substituents will influence the molecule's reactivity and physical properties, researchers can more efficiently design compounds with desired characteristics for various applications. The mechanism of photocatalyst-free reactions involving related malonates has been studied using DFT, showcasing the power of this approach. rsc.org

Sustainable and Biocatalytic Approaches for its Synthesis and Derivatization

A growing emphasis on sustainable chemistry is driving the development of greener synthetic methods. For this compound, this translates to the exploration of biocatalytic and other environmentally benign approaches for its synthesis and derivatization.

Enzymes, with their high selectivity and ability to operate under mild conditions, are attractive catalysts for organic synthesis. Future research could investigate the use of lipases or esterases for the selective hydrolysis of one of the ester groups of this compound to yield the corresponding monoacid, a valuable synthetic intermediate. nih.govnih.gov Biocatalytic methods could also be explored for the enantioselective acylation or deacylation of derivatives containing hydroxyl groups. cardiff.ac.uk

In addition to biocatalysis, the use of greener solvents, such as water or bio-derived solvents, and the development of catalyst systems that can be easily recovered and reused are important areas of future research. The principles of atom economy will also guide the design of new synthetic routes that minimize waste by maximizing the incorporation of starting material atoms into the final product.

Q & A

Q. What are the optimal reaction conditions for synthesizing Diethyl 2-(4-(benzyloxy)phenyl)malonate?

The compound is synthesized via condensation of 4-(benzyloxy)-3-(3,5-dimethylisoxazol-4-yl)aniline and diethyl 2-(ethoxymethylene)malonate at 130°C for 1 hour. Key steps include:

- Reagent ratios : A 1:1 molar ratio of amine to malonate derivative ensures efficient imine formation.

- Purification : Silica gel chromatography with a gradient of 0–100% ethyl acetate in dichloromethane achieves high purity (>74% yield).

- Validation : H NMR (e.g., δ 11.02 ppm for the imine proton) and LC-MS ([M+H]+ = 465) confirm structural integrity .

Q. How can researchers verify the purity of synthesized this compound?

Methodological approaches include:

- Chromatography : Use HPLC with a C18 column and UV detection at 254 nm.

- Spectroscopy : FT-IR to confirm ester carbonyl stretches (~1740 cm) and imine C=N bonds (~1620 cm).

- Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: 64.51%, H: 5.88%, N: 3.02%) .

Q. What solvents and catalysts are effective in alkylation reactions involving this compound?

- Solvents : Polar aprotic solvents like DMF or DCE enhance enolate formation.

- Bases : NaH or KCO facilitate deprotonation of the active methylene group.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Advanced Research Questions

Q. Why does hydrolysis of this compound present challenges, and how can these be mitigated?

Hydrolysis of the ester groups is hindered by steric and electronic effects from the 4-(benzyloxy)phenyl substituent. Strategies include:

- Alkaline conditions : Prolonged reflux with aqueous NaOH/EtOH (e.g., 6M NaOH, 80°C, 24 hours).

- Acid catalysis : Use of HSO in dioxane to cleave esters selectively.

- Monitoring : TLC or H NMR tracks the disappearance of ester peaks (δ ~4.3 ppm for ethoxy groups) .

Q. How does the electronic nature of the 4-(benzyloxy)phenyl group influence reactivity in cross-coupling reactions?

The benzyloxy group acts as an electron-donating substituent, stabilizing intermediates via resonance. This:

- Enhances electrophilic substitution : Directs reactions to the para position.

- Modulates redox properties : Lowers oxidation potential by ~0.2 V compared to unsubstituted analogs.

- Experimental validation : Cyclic voltammetry and Hammett σ correlations quantify electronic effects .

Q. What crystallographic techniques are suitable for characterizing this compound derivatives?

- Single-crystal X-ray diffraction : Resolves dihedral angles between aromatic rings (e.g., 75.41° between benzyloxy and isoxazole groups) and disorder in ethyl groups.

- Hydrogen bonding analysis : Identifies weak C–H···O interactions (2.5–3.0 Å) that stabilize crystal packing.

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and refine with SHELXL .

Q. How can researchers address low yields in cyclization reactions involving this malonate derivative?

Low yields often arise from competing side reactions (e.g., polymerization). Solutions include:

- Temperature control : High-temperature diphenyl ether (260°C) promotes 6-endo-trig cyclization over polymerization.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines.

- Catalytic additives : Cu(I) or Pd(II) catalysts accelerate quinoline ring formation (e.g., 51% yield for ethyl 6-(benzyloxy)-7-(3,5-dimethylisoxazol-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of this compound under basic conditions. How should researchers reconcile this?

Stability varies with solvent and base strength:

- In DMF/NaH : Stable for 5 hours at reflux (yields >90%).

- In aqueous NaOH : Rapid decomposition occurs within 2 hours.

- Resolution : Prefer anhydrous conditions and avoid prolonged exposure to strong bases .

Q. Why do some studies report divergent diastereoselectivity in alkylation products?

Selectivity depends on:

- Solvent polarity : THF favors syn-addition (d.r. 3:1), while DMF promotes anti-addition (d.r. 1:2).

- Counterion effects : Li vs. K alter enolate geometry.

- Validation : H NMR coupling constants (e.g., J = 8.5 Hz for trans isomers) .

Methodological Best Practices

Q. What analytical workflows are recommended for tracking reaction progress?

Q. How can computational chemistry aid in optimizing synthetic pathways?

- DFT calculations : Predict transition states for cyclization (e.g., ΔG‡ = 25 kcal/mol for quinoline formation).

- Docking studies : Model interactions with biological targets (e.g., BET bromodomains) to prioritize derivatives.

- Software : Gaussian 16 for energy minimization; PyMOL for visualizing protein-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.